molecular formula C27H36N2O5 B15089752 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one

Cat. No.: B15089752
M. Wt: 471.6 g/mol
InChI Key: ACRHBAYQBXXRTO-ARURGNRRSA-N
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Description

This compound is a deuterated derivative of ivabradine, a selective inhibitor of the "funny" (If) current in the sinoatrial node, approved for treating chronic stable angina and heart failure . The deuterated form substitutes the methyl (-CH3) group with a trideuteriomethyl (-CD3) moiety at the tertiary amine position (Figure 1). Deuteration is a strategic modification to alter pharmacokinetic properties, such as metabolic stability, via the kinetic isotope effect . The molecular formula is C27H33D3N2O5 (molar mass: ~471.6 g/mol), differing from non-deuterated ivabradine (C27H36N2O5, 468.6 g/mol) . Its crystalline structure and solvate forms may vary, as seen in ivabradine hydrochloride polymorphs .

Properties

Molecular Formula

C27H36N2O5

Molecular Weight

471.6 g/mol

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one

InChI

InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m1/s1/i1D3

InChI Key

ACRHBAYQBXXRTO-ARURGNRRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one involves multiple steps. The starting materials typically include 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene and various reagents for methylation and amination reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency and minimize waste, ensuring a cost-effective production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Ivabradine

Table 1: Key Structural and Pharmacological Differences

Property Ivabradine (Non-Deuterated) Deuterated Ivabradine
Substituent Methyl (-CH3) Trideuteriomethyl (-CD3)
Molecular Formula C27H36N2O5 C27H33D3N2O5
Molar Mass 468.6 g/mol ~471.6 g/mol
Metabolic Stability Hepatic CYP3A4 metabolism (t1/2: ~2 hours) Potential prolonged half-life (theoretical)
Clinical Use Angina, heart failure Investigational (potential reduced dosing)

The deuterated variant retains ivabradine’s core structure: a bicyclo[4.2.0]octatriene ring, benzazepinone backbone, and methoxy substituents critical for If channel binding . The -CD3 group may slow N-demethylation, a primary metabolic pathway, reducing first-pass metabolism and enhancing bioavailability . Preclinical data on deuterated analogs suggest improved plasma exposure, though direct studies on this compound are pending .

Comparison with Carvedilol: Mechanism and Clinical Profile

While both target cardiovascular diseases, carvedilol (a β/α1-adrenergic blocker) and ivabradine (If channel inhibitor) differ mechanistically:

Table 2: Pharmacodynamic Comparison

Parameter Ivabradine (Deuterated/Non-Deuterated) Carvedilol
Primary Target If channels (sinoatrial node) β1/β2/α1-adrenergic receptors
Effect on Heart Rate Reduces rate (~10 bpm at therapeutic dose) Reduces rate via β1-blockade
Vasodilation None Yes (α1-blockade)
Antioxidant Activity No Yes (radical scavenging)
Clinical Indications Angina, heart failure Hypertension, heart failure

Ivabradine’s heart rate reduction is purely chronotropic, whereas carvedilol also lowers blood pressure and exhibits antioxidant effects . The deuterated form is unlikely to alter carvedilol’s multifunctional profile but may complement it in combination therapy, as seen in studies pairing ivabradine with β-blockers .

Pharmacokinetic Comparison with Similar Compounds

Table 3: Pharmacokinetic Properties

Parameter Deuterated Ivabradine* Ivabradine Hydrochloride Carvedilol
Solubility Soluble in DMSO, ethanol Soluble in DMSO, ethanol Poor aqueous solubility
LogP (Partition Coeff.) ~3.17 (estimated) 3.17 3.8
Metabolism CYP3A4 (slower demethylation) CYP3A4-mediated N-demethylation CYP2D6/CYP2C9 hydroxylation
Half-Life Theoretical increase 2 hours (oral) 6–10 hours

*Theoretical data based on deuteration principles; experimental validation required.

Deuteration aims to mitigate ivabradine’s short half-life, which necessitates twice-daily dosing . Carvedilol’s longer half-life allows once-daily dosing but carries risks of hypotension and fatigue due to α-blockade .

Comparison with Other Benzazepine Derivatives

Structurally related benzazepines include benazepril (ACE inhibitor, ) and experimental derivatives (). These compounds share the benzazepine core but differ in substituents and targets:

  • Benazepril : ACE inhibitor with a carboxyl group for zinc-binding in ACE, unrelated to heart rate modulation .
  • 1,5-Benzothiazepin Derivatives (): Exhibit calcium channel-blocking activity, distinct from ivabradine’s If inhibition.

Biological Activity

The compound 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one is a complex organic molecule with potential pharmacological applications. This article delves into its biological activity, focusing on its interactions with neurotransmitter systems, particularly dopamine receptors, and its implications in neuropharmacology.

Molecular Formula

  • Molecular Formula : C19H26N2O4
  • Molecular Weight : 342.42 g/mol

Structural Features

The compound features a bicyclic structure that is characteristic of benzazepines, which are known for their biological activity. The presence of methoxy groups and a dimethylamino side chain enhances its interaction with biological targets.

Dopamine Receptor Interaction

Research indicates that compounds structurally related to benzazepines exhibit significant interactions with dopamine receptors. A study on related benzazepine analogs demonstrated their ability to act as dopamine D1 receptor antagonists, which is critical in the treatment of various neuropsychiatric disorders.

Key Findings:

  • Binding Affinity : Analogous compounds showed high binding affinity to D1 receptors (Ki values ranging from 49.3 nM to 60.3 nM) .
  • Mechanism of Action : These compounds inhibit dopamine-stimulated adenylyl cyclase activity, confirming their antagonist profile at D1 receptors .

Neuroprotective Effects

Recent studies have suggested that benzazepine derivatives may possess neuroprotective properties against excitotoxicity linked to glutamate receptors (NMDARs). The modulation of these receptors could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study: Neuroprotection in Alzheimer’s Disease

A study highlighted the potential of benzazepine derivatives in reducing oxidative stress and mitochondrial dysfunction associated with Alzheimer’s disease pathology. These compounds were shown to mitigate reactive oxygen species (ROS) production in neuronal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzazepines. The following table summarizes key structural features that influence their pharmacological properties:

Structural Feature Effect on Activity
Methoxy GroupsEnhance lipophilicity and receptor binding
Dimethylamino Side ChainIncreases binding affinity at D1 receptors
Bicyclic StructureEssential for maintaining antagonist properties

Research Findings

Several studies have explored the pharmacological potential of benzazepines:

  • Dopamine D1 Antagonism : Compounds similar to the target molecule have been shown to selectively inhibit D1 receptor activity, which is crucial for developing treatments for disorders like schizophrenia .
  • Neuroprotective Mechanisms : Research indicates that these compounds can protect against neurotoxicity by modulating glutamate receptor activity, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Synthesis and Optimization : Recent advances in synthetic methodologies have facilitated the development of more potent benzazepine derivatives, allowing for a better understanding of their biological activities .

Q & A

Basic: What synthetic methodologies are employed for synthesizing this compound, and how are yield and purity optimized?

Answer:
The synthesis involves multi-step organic reactions, typically starting with condensation or coupling steps. Key steps include:

  • Refluxing in ethanol with glacial acetic acid as a catalyst to facilitate imine or hydrazone formation (e.g., Schiff base reactions) .
  • Purification via vacuum filtration and washing with solvents like methanol or water to remove unreacted starting materials .
  • Use of sodium hypochlorite for oxidative cyclization to form heterocyclic cores (e.g., triazolo derivatives) .
    To optimize yield and purity:
  • Monitor reactions with TLC (dichloromethane as eluent) and NMR to track intermediates .
  • Control reaction time (e.g., 3–7 hours) and temperature (e.g., −35°C for selective coupling) to minimize side products .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H-NMR (400–500 MHz) resolves methoxy (δ ~3.8 ppm) and aromatic protons (δ ~7.0–8.1 ppm), with deuterated DMSO as solvent .
    • 13C-NMR confirms carbonyl (δ ~157–194 ppm) and bicyclo[4.2.0]octa-trienyl carbons .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI source for accurate mass determination) .
  • FTIR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1596 cm⁻¹, C-O-C at ~1261 cm⁻¹) .
  • HPLC: Quantifies impurities (e.g., <0.5% per impurity, <2.0% total) using relative retention times and peak responses .

Advanced: How can reaction conditions be systematically optimized for improved regioselectivity?

Answer:

  • Variable Screening: Use a Design of Experiments (DoE) approach to test parameters like solvent polarity (ethanol vs. DMF), temperature (−35°C to reflux), and catalyst (e.g., DIPEA vs. acetic acid) .
  • Kinetic Control: Low temperatures (−35°C) favor selective coupling of trichlorotriazine intermediates .
  • Isotopic Labeling: Introduce trideuteriomethyl groups via deuterated reagents (e.g., CD3I) during alkylation steps, monitored by 2H-NMR .

Advanced: What role does the trideuteriomethyl group play in metabolic or pharmacokinetic studies?

Answer:
The trideuteriomethyl (CD3) group:

  • Enhances metabolic stability by slowing oxidative demethylation via the kinetic isotope effect.
  • Facilitates tracking using LC-MS/MS by distinguishing deuterated metabolites from endogenous analogs.
  • Requires synthesis via deuterated alkylating agents (e.g., CD3I) under anhydrous conditions, with purity verified by HRMS .

Advanced: How are impurities quantified, and what strategies mitigate their formation?

Answer:

  • Impurity Profiling:
    • HPLC with UV detection identifies impurities (e.g., tert-butyl esters, residual solvents) using relative retention times .
    • LC-MS characterizes byproduct structures (e.g., incomplete cyclization intermediates) .
  • Mitigation Strategies:
    • Optimize reaction stoichiometry (e.g., 1.1 equiv. DIPEA for triazine coupling) to minimize unreacted starting materials .
    • Use scavenger resins (e.g., trisamine for acyl chloride removal) during purification .

Advanced: How does the stereochemistry of the bicyclo[4.2.0]octa-trienyl moiety influence biological activity?

Answer:

  • Stereochemical Analysis:
    • X-ray crystallography or NOESY NMR determines the (7S) configuration’s spatial arrangement .
    • The bicyclo system’s rigidity affects receptor binding; e.g., planarity may enhance π-π stacking with aromatic residues .
  • Comparative Studies: Synthesize (7R) enantiomers and compare bioactivity (e.g., IC50 in enzyme assays) to assess stereochemical impact .

Advanced: What protocols ensure compound stability under varying storage conditions?

Answer:

  • Stability Studies:
    • Store at −20°C in amber vials under argon to prevent oxidation and photodegradation.
    • Assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Lyophilization: For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) to maintain crystallinity .

Advanced: How are discrepancies in synthetic yields resolved across different laboratories?

Answer:

  • Reproducibility Checks:
    • Standardize reagents (e.g., anhydrous solvents, fresh DIPEA) to minimize batch variability .
    • Validate reaction progress with in situ IR to detect intermediate formation .
  • Root-Cause Analysis:
    • Compare NMR spectra of products to identify unaccounted peaks (e.g., residual acetic acid in crude mixtures) .
    • Use statistical tools (e.g., Pareto charts) to prioritize variables (e.g., stirring rate, solvent grade) affecting yield .

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